molecular formula C13H19NO2 B14748190 methyl (2S)-2-azanyl-2-phenyl-hexanoate

methyl (2S)-2-azanyl-2-phenyl-hexanoate

Cat. No.: B14748190
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-azanyl-2-phenyl-hexanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a phenyl group, and a hexanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-azanyl-2-phenyl-hexanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-azanyl-2-phenyl-hexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-azanyl-2-phenyl-hexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid esters.

Scientific Research Applications

Methyl (2S)-2-azanyl-2-phenyl-hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-azanyl-2-phenyl-hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-azanyl-2-phenyl-butanoate
  • Methyl (2S)-2-azanyl-2-phenyl-pentanoate
  • Methyl (2S)-2-azanyl-2-phenyl-heptanoate

Uniqueness

Methyl (2S)-2-azanyl-2-phenyl-hexanoate is unique due to its specific chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and molecular structure gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (2S)-2-amino-2-phenylhexanoate

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3/t13-/m0/s1

InChI Key

GTGCPCXBADEBNA-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@](C1=CC=CC=C1)(C(=O)OC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N

Origin of Product

United States

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